

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3,5-Dimethyl-benzenepropanamine

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Compound of Interest

Compound Name:	3,5-Dimethyl-benzenepropanamine
CAS No.:	142332-82-9
Cat. No.:	B3102759

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Abstract

This technical guide provides a detailed framework for the structural elucidation of **3,5-Dimethyl-benzenepropanamine**, a substituted aromatic amine with potential applications as a building block in pharmaceutical and materials science research. As a novel or sparsely documented compound, establishing a robust analytical profile is paramount for its reliable use. This document, intended for researchers, chemists, and drug development professionals, outlines the theoretical basis and practical application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this molecule. We delve into the causality behind experimental design, predict the expected spectral data based on first principles, and provide standardized protocols to ensure data integrity and reproducibility.

Introduction: The Imperative for Rigorous Characterization

The molecule **3,5-Dimethyl-benzenepropanamine** ($C_{11}H_{17}N$) combines a sterically defined aromatic core with a flexible aliphatic amine chain, making it a valuable intermediate for synthesizing more complex molecular architectures. Before its inclusion in any synthetic pathway or biological screening, its chemical identity and purity must be unequivocally confirmed. Spectroscopic analysis provides the molecular fingerprint necessary for this confirmation. This guide serves as a practical manual, detailing the expected outcomes and interpretative strategies for the three primary spectroscopic techniques used in modern chemical analysis.

Molecular Structure and Predicted Spectroscopic Behavior

A foundational analysis of the molecular structure allows for the prediction of its spectral features. Key structural motifs of **3,5-Dimethyl-benzenepropanamine** include:

- A 1,3,5-Trisubstituted Benzene Ring: This symmetric substitution pattern will dictate the equivalency and splitting of aromatic protons and carbons.
- Two Aromatic Methyl Groups ($-CH_3$): These will appear as a single, integrated signal in NMR due to the molecule's symmetry.
- A Propylamine Side Chain ($-CH_2CH_2CH_2NH_2$): This chain contains three distinct methylene groups and a primary amine, each with characteristic spectral signatures.
- A Primary Amine ($-NH_2$): This functional group has highly diagnostic absorptions in IR spectroscopy and influences fragmentation in mass spectrometry.

The following sections will detail how these structural features translate into specific data points in each spectroscopic method.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry is the first-line technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Electron Ionization (EI) is a common and effective method for this class of molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** Dissolve a small quantity (~0.1 mg) of **3,5-Dimethyl-benzenepropanamine** in a volatile solvent such as methanol or dichloromethane.
- **Injection:** Introduce the sample into the mass spectrometer, typically via a direct insertion probe or following separation by Gas Chromatography (GC).
- **Ionization:** Utilize a standard electron ionization energy of 70 eV. This energy level is sufficient to induce fragmentation and is the standard for library matching.[1]
- **Analysis:** Scan a mass-to-charge (m/z) range of 10-200 amu to ensure capture of the molecular ion and all significant fragments.

Expected Data and Interpretation

The molecular formula $C_{11}H_{17}N$ yields a monoisotopic mass of 163.1361 Da.

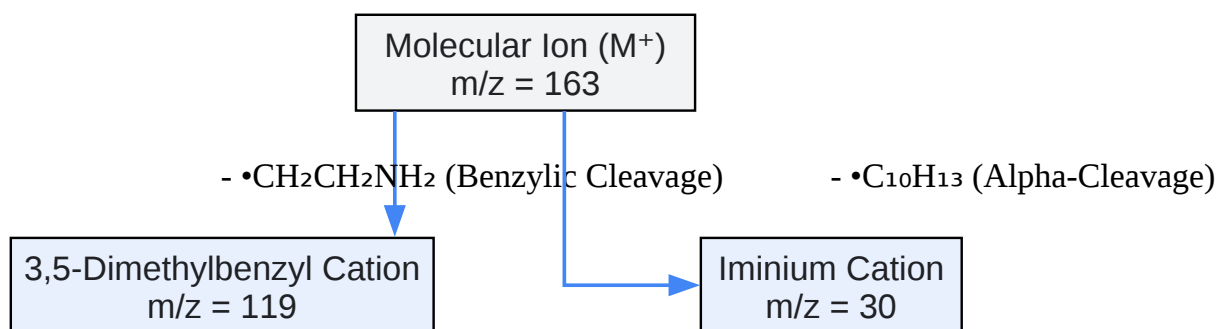
- **Molecular Ion (M^+):** The spectrum is expected to show a molecular ion peak at $m/z = 163$. Aromatic systems tend to produce stable molecular ions, so this peak should be clearly visible.[2][3]
- **Nitrogen Rule:** The odd nominal molecular weight (163) is a strong indicator of the presence of an odd number of nitrogen atoms (in this case, one), providing immediate validation of the structure.[4][5][6]
- **Isotope Peaks:** An $M+1$ peak, resulting from the natural abundance of ^{13}C , should be present with an intensity of approximately 12.1% relative to the M^+ peak (11 carbons \times 1.1%).[7]
- **Key Fragmentation Pathways:** The primary fragmentation mechanisms for alkylamines and aromatic compounds are alpha-cleavage and benzylic cleavage, respectively.

- Benzylic Cleavage: The most probable fragmentation is the cleavage of the C α -C β bond of the propyl chain, which results in the formation of a resonance-stabilized 3,5-dimethylbenzyl cation. This is expected to be a major fragment, if not the base peak.
- Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines.[4][6]

Table 1: Predicted Mass Fragments for **3,5-Dimethyl-benzenepropanamine**

m/z	Ion Structure	Fragmentation Pathway	Significance
163	[C ₁₁ H ₁₇ N] ⁺	Molecular Ion	Confirms molecular weight
119	[C ₉ H ₁₁] ⁺	Benzylic cleavage (Loss of •CH ₂ CH ₂ NH ₂)	Confirms 3,5-dimethylphenyl moiety

| 30 | [CH₄N]⁺ | Alpha-cleavage (Loss of •C₁₀H₁₃) | Confirms primary amine structure |



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Caption: Predicted EI-MS fragmentation of **3,5-Dimethyl-benzenepropanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for complete characterization.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl_3) or DMSO- d_6 , in a standard 5 mm NMR tube.[8] CDCl_3 is a good first choice for its versatility.
- **Spectrometer Setup:** Use a 400 MHz (or higher) spectrometer.
- **^1H NMR Acquisition:** Acquire data using a standard single-pulse experiment. Key parameters include a 3-4 second acquisition time and a 1-2 second relaxation delay.[8]
- **^{13}C NMR Acquisition:** Acquire data using a proton-decoupled pulse program. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024) and a 2-second relaxation delay are recommended.[8][9]
- **D_2O Exchange:** For ^1H NMR, a confirmatory experiment involves adding a drop of D_2O to the NMR tube, shaking, and re-acquiring the spectrum. The signal corresponding to the $-\text{NH}_2$ protons will disappear, confirming its assignment.[4][10]

Expected ^1H NMR Spectrum (400 MHz, CDCl_3)

The symmetry of the 3,5-disubstituted ring simplifies the aromatic region. The alkyl chain protons will be deshielded to varying degrees by the aromatic ring and the amine group.

Table 2: Predicted ^1H NMR Data for **3,5-Dimethyl-benzenepropanamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~6.85	s	1H	Ar-H (C4-H)	Aromatic proton between two methyl groups.
~6.78	s	2H	Ar-H (C2-H, C6-H)	Equivalent aromatic protons ortho to the propyl chain.
~2.70	t	2H	-CH ₂ -NH ₂	Methylene group adjacent to the electron-withdrawing amine.
~2.60	t	2H	Ar-CH ₂ -	Benzylic protons, deshielded by the aromatic ring.
~2.28	s	6H	Ar-CH ₃	Two equivalent methyl groups on the aromatic ring.
~1.85	m (quintet)	2H	-CH ₂ -CH ₂ -CH ₂ -	Methylene group coupled to two adjacent CH ₂ groups.

| ~1.5 (broad) | s | 2H | -NH₂ | Amine protons; chemical shift is variable and signal is often broad. Will exchange with D₂O.[\[4\]](#)[\[5\]](#)[\[6\]](#) |

Caption: Correlation of structure to expected ¹H NMR signals.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)

Proton-decoupled ^{13}C NMR will show a singlet for each unique carbon atom. Due to symmetry, several carbons are chemically equivalent. A total of 8 distinct signals are predicted.

Table 3: Predicted ^{13}C NMR Data for **3,5-Dimethyl-benzenepropanamine**

Chemical Shift (δ) ppm	Assignment	Rationale
~142.0	C1-Ar	Quaternary carbon attached to the propyl chain.
~137.8	C3/C5-Ar	Quaternary carbons attached to the methyl groups.
~127.0	C4-Ar	Aromatic CH carbon.
~126.5	C2/C6-Ar	Equivalent aromatic CH carbons.
~42.0	-CH ₂ -NH ₂	Carbon adjacent to the electronegative nitrogen. ^[10]
~35.5	Ar-CH ₂ -	Benzylic carbon.
~33.5	-CH ₂ -CH ₂ -CH ₂ -	Central carbon of the propyl chain.

| ~21.3 | Ar-CH₃ | Equivalent methyl carbons. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, especially the primary amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Sample Preparation:** Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
- **Acquisition:** Collect the spectrum over a range of 4000-600 cm^{-1} . Perform a background scan of the clean crystal first.
- **Data Analysis:** Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Absorption Bands

The IR spectrum will be dominated by features from the N-H bonds, C-H bonds, and the aromatic ring.

Table 4: Predicted IR Data for **3,5-Dimethyl-benzenepropanamine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~3450 & ~3350	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)	A characteristic pair of sharp-to-medium bands confirming the primary amine.[4][5][6][10]
3100-3000	C-H Stretch	Aromatic C-H	Indicates the presence of the benzene ring.
3000-2850	C-H Stretch	Aliphatic C-H	Confirms the propyl and methyl groups.
~1610 & ~1470	C=C Stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.
~1600	N-H Scissoring Bend	Primary Amine (-NH ₂)	Bending vibration that can sometimes overlap with the aromatic C=C stretch. [11]

| ~850 | C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Ring | Characteristic bending pattern for this substitution. |

Conclusion: A Tripartite Approach to Structural Verification

The unambiguous structural confirmation of **3,5-Dimethyl-benzenepropanamine** requires a synergistic application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy. MS confirms the molecular formula and provides initial structural clues through fragmentation. NMR offers a detailed map of the carbon-hydrogen framework, confirming connectivity and stereochemistry. Finally, IR spectroscopy provides rapid verification of critical functional groups, particularly the primary amine. By following the protocols and interpretative logic outlined in this

guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

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